molecular formula C17H14N2O3 B039234 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 114897-85-7

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No. B039234
M. Wt: 294.3 g/mol
InChI Key: QAGXMQKMEDEMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemically active molecules with potential implications in various scientific fields. The interest in its synthesis, molecular structure, chemical reactions, and properties stems from its potential utility in research and development across chemistry and possibly pharmacology.

Synthesis Analysis

The synthesis of related molecules often involves multi-step chemical processes that start from basic aromatic or heteroaromatic compounds. For instance, Salahuddin et al. (2014) described the synthesis of related 1H-benzimidazole derivatives through a series of steps starting from o-phenylenediamine and naphtene-acetic acid (Salahuddin et al., 2014). Another example includes the synthesis of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot reaction described by Ghandi et al. (2010), highlighting the versatility of related compounds in synthesis strategies (Ghandi et al., 2010).

Molecular Structure Analysis

The molecular structure of chemically related compounds, like (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been studied through X-ray diffraction and quantum chemical calculations, offering insights into the dynamic nature of these molecules and their potential interactions based on electron density and hydrogen bonding (Ai Wang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving related compounds often entail the formation of heterocyclic structures, showcasing diverse reactivity patterns. For example, the synthesis of substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through reactions with bifunctional starting materials, as conducted by Ghandi et al. (2010), demonstrates the compound's versatility in forming biologically relevant structures (Ghandi et al., 2010).

Physical Properties Analysis

While specific data on 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid was not directly available, the physical properties of related compounds, such as melting points, solubility, and crystalline structure, can be inferred from detailed structural analyses. These properties are crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the utility of such compounds in synthetic chemistry and potential pharmacological applications. Studies on related molecules have highlighted their ability to participate in a wide range of chemical reactions, leading to diverse derivatives with varying biological activities.

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology Applications :

    • Aldose Reductase Inhibition and Anti-Diabetic Potential : Derivatives of the compound have been studied for their inhibitory activity on aldose reductase enzyme and on protein glycation. This is significant for managing conditions related to diabetes (Anagnostou, Nicolaou, & Demopoulos, 2002).
    • Antimicrobial Effects : Some derivatives, such as 4-Benzyl-2H-phthalazine, have shown promising antimicrobial effects against various bacteria and fungi (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).
    • Anti-Parkinson's Activity : Novel acetamide derivatives of the compound have displayed potential anti-Parkinson's activity in research studies (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
    • Antitumor Agents : Chiral N-(2-(1-oxophthalazin-2(1H)-yl) ethanoyl)-α-amino acid derivatives have been synthesized as potential antitumor agents, showing promising results against specific cancer cell lines (El Nezhawy, Radwan, & Gaballah, 2009).
  • Organic Chemistry Applications :

    • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using this chemical as a starting material, leading to the development of various biologically active molecules. These include derivatives with antibacterial, antifungal, and antitumor properties (Desai, Patel, & Patel, 2016).
    • Chemical Sensors : Certain derivatives of the compound have been used to develop selective chemical sensors, such as fluorescent sensors for metal ions (Rui-j, 2013).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-benzyl-1-oxophthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)11-19-17(22)14-9-5-4-8-13(14)15(18-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXMQKMEDEMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349433
Record name (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

CAS RN

114897-85-7
Record name (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Citations

For This Compound
1
Citations
ATA Boraei, HK Ashour, H El Sayed, N Abdelmoaty… - Bioorganic …, 2019 - Elsevier
Searching for new leads in the battle of cancer will never ends, we herein disclose the design and synthesis of new phthalazine derivatives and their in vitro and in vivo testing for their …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.